molecular formula C44H59N3 B14676584 Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- CAS No. 33366-64-2

Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)-

Cat. No.: B14676584
CAS No.: 33366-64-2
M. Wt: 630.0 g/mol
InChI Key: AIYJAJQZOFVVRL-UHFFFAOYSA-N
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Description

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and naphthyl groups

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: An aromatic compound with two double bonds.

    Pyrroline: Contains one double bond.

    Pyrrolizidine: Comprises two pentagonal rings.

Uniqueness

Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- is unique due to its specific structural features, including the presence of naphthyl groups and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

33366-64-2

Molecular Formula

C44H59N3

Molecular Weight

630.0 g/mol

IUPAC Name

3-methyl-N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine

InChI

InChI=1S/C44H59N3/c1-5-35(3)43(25-31-46-27-11-12-28-46,41-23-15-19-37-17-7-9-21-39(37)41)33-45-34-44(36(4)6-2,26-32-47-29-13-14-30-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,33,35-36H,5-6,11-14,25-32,34H2,1-4H3

InChI Key

AIYJAJQZOFVVRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CCN1CCCC1)(CN=CC(CCN2CCCC2)(C3=CC=CC4=CC=CC=C43)C(C)CC)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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